TC-N 22A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC-N 22A: is a potent, selective, orally active, and brain-permeable positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). It has an effective concentration (EC50) of 9 nanomolar in human mGlu4-expressing baby hamster kidney cells . This compound shows minimal activity against other metabotropic glutamate receptors, making it highly selective for mGlu4 .
Mechanism of Action
Target of Action
TC-N 22A, also known as mGluR4-PAM-1, is a potent, selective, orally active, and brain-permeable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . The primary target of this compound is the mGlu4 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological disorders .
Mode of Action
This compound interacts with the mGlu4 receptor in a positive allosteric manner . This means it enhances the receptor’s response to its natural ligand, glutamate, leading to increased receptor activity . It has an EC50 of 9 nM in human mGlu4-expressing BHK cells . It is less active (EC50 >10 μM) in agonist and PAM models at mGlu1, 2, 3, 5, and 7 receptors .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is orally active and can cross the blood-brain barrier . After oral administration (10 mg/kg), it displays good plasma (259 ng/mL) and brain exposure levels (200 ng/mL) as well as good brain penetration (brain/plasma ratios of 0.8) after 1 hour . These properties suggest that this compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Result of Action
Given its role as a mglu4 pam, it likely enhances glutamatergic neurotransmission, which could have various effects on neuronal activity and potentially provide therapeutic benefits in certain central nervous system diseases .
Biochemical Analysis
Biochemical Properties
TC-N 22A interacts with the metabotropic glutamate receptor 4 (mGluR4), enhancing its activation . It has an EC50 of 9 nM in human mGluR4-expressing BHK cells . It shows less activity (EC50 >10 μM) in agonist and PAM models at mGluR1, 2, 3, 5, and 7 receptors .
Cellular Effects
This compound influences cell function by modulating the activity of mGluR4 This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with mGluR4 . As a positive allosteric modulator, it enhances the activity of this receptor, potentially influencing downstream signaling pathways, enzyme activity, and gene expression .
Dosage Effects in Animal Models
In animal models, this compound displays good plasma and brain exposure levels, as well as good brain penetration, after oral administration
Transport and Distribution
This compound is orally bioavailable and capable of crossing the blood-brain barrier
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TC-N 22A involves the preparation of tricyclic thiazolopyrazole derivatives. The specific synthetic route and reaction conditions are detailed in the literature by Sang-Phyo Hong et al. (2011)
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: TC-N 22A primarily undergoes reactions typical of thiazolopyrazole derivatives. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the thiazolopyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution can introduce various substituents on the core structure.
Scientific Research Applications
Chemistry: TC-N 22A is used as a tool compound in the study of metabotropic glutamate receptor 4. It helps in understanding the receptor’s role in various physiological and pathological processes .
Biology: In biological research, this compound is used to investigate the signaling pathways and cellular responses mediated by metabotropic glutamate receptor 4. It is particularly useful in studying the receptor’s involvement in synaptic transmission and plasticity .
Medicine: this compound has potential therapeutic applications in the treatment of central nervous system diseases, including Parkinson’s disease, anxiety, and depression. Its ability to modulate metabotropic glutamate receptor 4 makes it a promising candidate for drug development .
Industry: While primarily used in research, this compound’s selective modulation of metabotropic glutamate receptor 4 can be explored for industrial applications, such as the development of new pharmaceuticals targeting central nervous system disorders .
Comparison with Similar Compounds
VU0155041: Another positive allosteric modulator of metabotropic glutamate receptor 4 with similar selectivity and potency.
ADX88178: A compound with similar activity on metabotropic glutamate receptor 4, used in research for central nervous system diseases.
Uniqueness: TC-N 22A is unique due to its high selectivity for metabotropic glutamate receptor 4 and its ability to cross the blood-brain barrier . This makes it particularly valuable for in vivo studies and potential therapeutic applications targeting central nervous system disorders .
Properties
IUPAC Name |
N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISXWCOHGUFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.